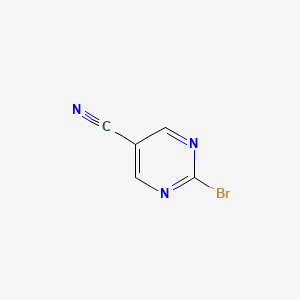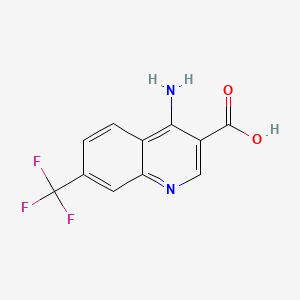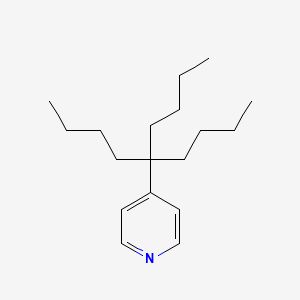
4-(1,1-Dibutyl-pentyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dibutyl-pentyl)-pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted at the fourth position with a 5-butylnonan-5-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(1,1-Dibutyl-pentyl)-pyridine, can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. For example, the Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction typically occurs in the gas phase on a solid acid catalyst, such as silica-alumina.
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride, can yield substituted pyridines .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale catalytic processes. For example, the gas phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite has been described . This method allows for the efficient production of pyridine derivatives with high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dibutyl-pentyl)-pyridine can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Industry: Pyridine derivatives are used in the production of herbicides, insecticides, and fungicides.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dibutyl-pentyl)-pyridine involves its interaction with specific molecular targets and pathways. Pyridine derivatives often act as ligands that can bind to metal ions or enzymes, influencing their activity. For example, pyridine compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1-Dibutyl-pentyl)-pyridine: This compound has a similar structure but with different alkyl substituents.
Pyridine N-oxides: These are oxidized forms of pyridine derivatives with different chemical properties.
Uniqueness
This compound is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 5-butylnonan-5-yl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyridine derivatives .
Propriétés
IUPAC Name |
4-(5-butylnonan-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h10-11,15-16H,4-9,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBGMXRTZWCPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654631 |
Source


|
| Record name | 4-(5-Butylnonan-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-51-8 |
Source


|
| Record name | 4-(5-Butylnonan-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13573-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
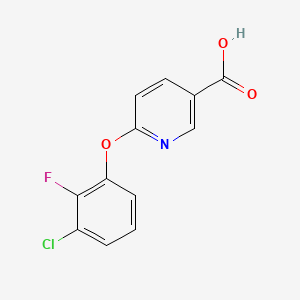
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)
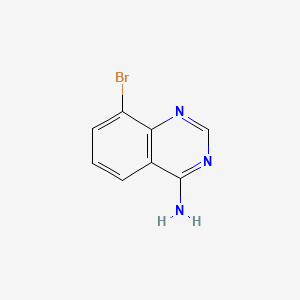
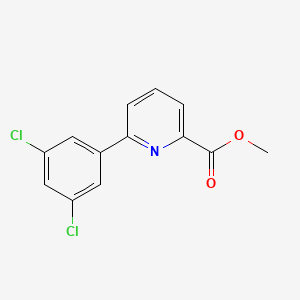
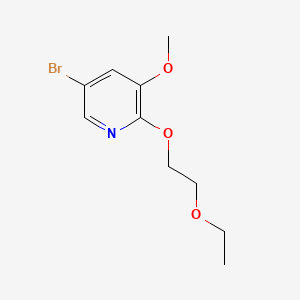
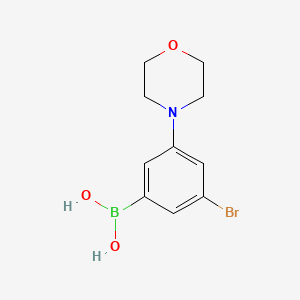
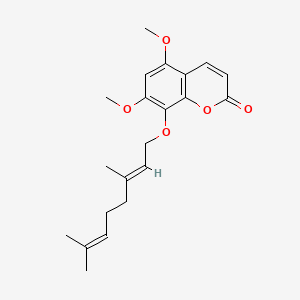
![5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595317.png)
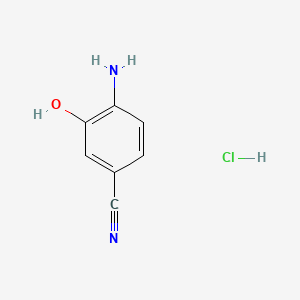

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
